molecular formula C9H18O2 B6432552 (1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol CAS No. 1821821-27-5

(1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol

Cat. No. B6432552
CAS RN: 1821821-27-5
M. Wt: 158.24 g/mol
InChI Key: DEKLMTVOQOWFOL-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol, also known as (1S,2S)-2-cyclohexyloxypropan-1-ol or (1S,2S)-2-cyclohexyloxypropanol, is an organic compound belonging to the class of alcohols. It is a colorless, water-soluble liquid with a sweet, fruity smell. Its molecular formula is C9H18O2 and its molecular weight is 166.24 g/mol. It is a versatile compound that has been used in various fields, including organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

(1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol has been used in various scientific research applications. It has been used as a starting material in the synthesis of various compounds, such as 2-amino-1,3-propanediol, which is used in the synthesis of pharmaceuticals. Additionally, it has been used as a chiral resolving agent in the resolution of racemic mixtures. It has also been used as a solvent in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol is not well understood. However, it is believed that the compound acts as a proton donor, meaning that it can donate protons to other molecules. This can lead to the formation of new molecules, which can then be used in various applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol have not been extensively studied. However, it is believed that the compound can act as a proton donor and can also act as a solvent in various reactions. It has also been suggested that the compound can act as a chiral resolving agent in the resolution of racemic mixtures.

Advantages and Limitations for Lab Experiments

The main advantage of (1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol is that it is a versatile compound that can be used in various applications. Additionally, it is a water-soluble liquid, which makes it easy to work with in lab experiments. However, one of the main limitations of the compound is that it has not been extensively studied, so its effects on biochemical and physiological processes are not well understood.

Future Directions

There are several potential future directions for research on (1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol. One of the main areas of research is to better understand its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential uses in various applications, such as organic synthesis and pharmaceuticals. Finally, further research could be conducted to explore its potential as a chiral resolving agent in the resolution of racemic mixtures.

properties

IUPAC Name

(1S,2S)-2-propan-2-yloxycyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)11-9-6-4-3-5-8(9)10/h7-10H,3-6H2,1-2H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKLMTVOQOWFOL-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@H]1CCCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Cyclohexene oxide (9.8 g, 0.1 mole) was added dropwise to a refluxing mixture of isopropanol (2 moles) in which was suspended acidified Fullers' earth (Fulcat 22B) (1% w/w) as catalyst. Immediately thereafter the catalyst was removed by filtration and the product was stripped of isopropanol by distillation. The residue was fractionated to yield 13.3 g of 2-isopropoxy cyclohexanol (yield 90% based upon cyclohexene oxide).
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One
[Compound]
Name
22B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.